molecular formula C22H23NO4 B558582 (R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 128050-98-6

(R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No. B558582
M. Wt: 365.4 g/mol
InChI Key: GYXDEFFXDFOZMJ-LJQANCHMSA-N
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Description

(R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as anthracene-9-carboxylic acid, is a naturally occurring organic compound that is widely used in scientific research. It is a type of carboxylic acid that is composed of a nine-carbon aromatic ring with two carboxylic acid groups attached. Anthracene-9-carboxylic acid has a wide range of uses, from the synthesis of pharmaceuticals to the development of new materials.

Scientific Research Applications

Synthesis and Fluorescence Properties

The chemical compound (R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is involved in the synthesis of unique molecular structures due to its functional groups. For instance, the synthesis of related compounds, such as (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate, demonstrates the utility of anthracene derivatives in creating compounds with significant fluorescence properties. These properties are crucial for applications in materials science, particularly in the development of fluorescent markers and probes for biochemical research (Memeo, Distante, & Quadrelli, 2014).

Photomechanical Organic Microcrystals

Another fascinating application of anthracene derivatives involves the development of photomechanical organic microcrystals. A study involving (E)-3-(Anthracen-9-yl)acrylic acid, a related compound, highlighted the potential of using tert-butyl esters as starting materials for growing high-quality, size-uniform microcrystals. These microcrystals exhibit photomechanical responses, such as photoinduced coiling-uncoiling transitions, making them suitable for advanced materials science applications, including the development of smart materials and sensors (Al‐Kaysi et al., 2015).

Enantioselective Synthesis

The enantioselective synthesis of neuroexcitant analogs, utilizing tert-butoxycarbonyl-protected amino acids, underscores the role of (R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid and its derivatives in the synthesis of biologically active compounds. These syntheses contribute to pharmaceutical research by providing access to pure enantiomers of bioactive molecules, which is crucial for drug development and the study of biological systems (Pajouhesh et al., 2000).

Asymmetric Hydrogenation

The compound also finds application in the asymmetric hydrogenation processes, serving as a precursor for the synthesis of β-amino acid pharmacophores. This demonstrates its utility in organic synthesis, particularly in the generation of chiral molecules that are important for the development of new drugs and materials (Kubryk & Hansen, 2006).

properties

IUPAC Name

(2R)-3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)13-18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-12,19H,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXDEFFXDFOZMJ-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375794
Record name BOC-D-9-ANTHRYLALANINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

CAS RN

128050-98-6
Record name BOC-D-9-ANTHRYLALANINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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